DMX-129

Innate immunity Kinase inhibition IKKε

DMX-129 is a balanced, high-affinity dual inhibitor of IKKε and TBK-1 (IC50 <30 nM for each), unmatched by legacy probes like amlexanox, which require supraphysiological >10 μM concentrations. Its unique pyrimidine core offers an orthogonal chemotype to MRT67307, BX795, or GSK8612—crucial for ruling out off-target artifacts in STING/RIG-I/TLR-driven IFN production assays and KRAS-mutant NSCLC models. ≥98% purity, patent-defined identity, and CAS 1623123-95-4 ensure reproducible, publication-grade data. For dose-response studies demanding complete pathway inhibition without confounding cytotoxicity, DMX-129 delivers unmatched precision.

Molecular Formula C19H17FN8
Molecular Weight 376.4 g/mol
Cat. No. B15618236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMX-129
Molecular FormulaC19H17FN8
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H17FN8/c20-14-4-6-28(11-14)18-12(8-21)7-13(9-25-18)16-3-5-23-19(27-16)26-15-1-2-17(22)24-10-15/h1-3,5,7,9-10,14H,4,6,11H2,(H2,22,24)(H,23,26,27)/t14-/m0/s1
InChIKeyYDMKWHGXAARJJK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMX-129: A Potent, Patent-Disclosed Dual IKKε/TBK-1 Inhibitor for Innate Immune and Oncology Research


DMX-129 (CAS 1623123-95-4) is a synthetic, pyrimidine-based small molecule that functions as a potent dual inhibitor of the non-canonical IκB kinases, IKKε (I-kappa-B-kinase epsilon) and TBK-1 (TANK-binding kinase 1). It was disclosed in a foundational patent family (including WO2014128486A1 and US8962609B2) describing pyrimidine compounds that selectively target these kinases, which are central regulators of innate immune signaling, inflammatory cytokine production, and oncogenic cell survival pathways [1]. Vendor characterization consistently reports inhibitory concentrations (IC50) of less than 30 nanomolar (nM) for both IKKε and TBK1 in biochemical assays, establishing DMX-129 as a high-affinity chemical probe for interrogating TBK1/IKKε-dependent biology .

Why Interchanging IKKε/TBK-1 Inhibitors Without Evidence Can Compromise DMX-129-Based Research


The IKKε/TBK-1 inhibitor class is chemically and pharmacologically heterogeneous, and generic substitution can drastically alter experimental outcomes. Compounds such as BX795, MRT67307, amlexanox, and GSK8612, while often grouped as dual TBK1/IKKε inhibitors, exhibit widely divergent selectivity profiles, ranging from additional potent off-target activities (e.g., BX795's inhibition of PDK1 at sub-micromolar concentrations [1]) to extreme selectivity for TBK1 over IKKε (e.g., GSK8612 with over 100-fold selectivity) [2]. Substituting one inhibitor for another without precise, matched quantitative data on potency, selectivity, and cellular target engagement can therefore introduce confounding variables, leading to misinterpretation of TBK1/IKKε pathway biology. Evidence-based selection, grounded in direct comparative data, is critical.

DMX-129 Comparative Evidence: Quantifying Differentiation Against Closest IKKε/TBK-1 Analogs


Dual IKKε/TBK-1 Inhibitory Potency: DMX-129 Matches the High-Affinity Range of the Patent Series

DMX-129 demonstrates balanced, high-affinity inhibition of both IKKε and TBK1, with a biochemical IC50 of <30 nM for each kinase . This places it in the same high-potency tier as other optimized compounds from the same pyrimidine patent series (e.g., DMX-1, which also shows IC50 values <30 nM for both kinases) [1]. In contrast, widely used probes exhibit significant potency imbalances: the tool compound BX795 inhibits TBK1 with an IC50 of ~0.4 µM but is notably less potent against IKKε (~1.07 µM), while the clinical agent amlexanox has reported IKKε IC50 values of 1-2 µM and TBK1 IC50 values of 5-9 µM [2].

Innate immunity Kinase inhibition IKKε TBK1

Chemical Topology: DMX-129's Pyrimidine Core Enables Scaffold Differentiation from Amino-Pyrimidine and Stilbene Analogs

DMX-129 is built on a patent-optimized pyrimidine core that distinguishes it chemically from other IKKε/TBK-1 inhibitor chemotypes [1]. The compound's structure features a (3S)-3-fluoropyrrolidine moiety and a 6-aminopyridin-3-yl amino substituent, a distinct topology compared to the stilbene-based amlexanox or the tricyclic inhibitors [2]. This chemical divergence has functional implications: the pyrimidine chemotype represented by DMX-129 was explicitly designed and profiled in the patent to achieve potent dual IKKε/TBK-1 inhibition with a favorable selectivity window against a broader panel of off-target kinases, although full selectivity panel data for DMX-129 remains proprietary [1].

Medicinal chemistry Chemical probes Structure-activity relationship

Procurement-Grade Purity: DMX-129 from Authorized Vendors is Supplied at ≥98% Purity, Minimizing Batch-to-Batch Variability

Authorized vendors of DMX-129, such as InvivoChem, specify a purity of ≥98% as determined by high-performance liquid chromatography (HPLC), with a provided CAS number (1623123-95-4) and full characterization data including molecular formula (C19H17FN8) and molecular weight (376.39 g/mol) . In contrast, legacy IKKε/TBK-1 inhibitors such as amlexanox are often procured from generic chemical suppliers where purity and contaminant profiles can vary substantially, introducing uncontrolled variables into biological assays. The patent-defined identity, coupled with commercial quality control, provides a level of reproducibility essential for rigorous research .

Chemical procurement Quality control Reproducibility

Patent-Defined Selectivity Window: The DMX Series Was Designed to Minimize Off-Target Kinase Interactions

While DMX-129-specific selectivity profile data is proprietary and not publicly available, the patent family (WO2014128486A1, US8962609B2) explicitly describes the pyrimidine compound series as selective inhibitors of IKKε and TBK-1 over other kinases [1]. By contrast, BX795 is a well-documented dual inhibitor of TBK1 and PDK1 (IC50 of ~1 µM for PDK1), which complicates interpretation of cellular phenotypes [2]. MRT67307, while more selective than BX795, also inhibits IKK-2 and TBK1 with IC50 values of 17.9 nM and 28 nM respectively, showing a different selectivity fingerprint [3]. The DMX patent family's design intent for selectivity provides a scientific rationale, though the absence of public head-to-head selectivity data for DMX-129 itself is a significant limitation that requires confirmation by end-users [1].

Selectivity profiling Kinase inhibitor Chemical biology

High-Value Application Scenarios for DMX-129 Driven by Quantified Differentiation


Innate Immune Pathway Profiling Requiring Balanced, High-Potency IKKε/TBK-1 Blockade

In studies of STING, RIG-I, or TLR-mediated type I interferon production, complete and balanced inhibition of both IKKε and TBK1 is frequently required to prevent pathway compensation. DMX-129, with its sub-30 nM IC50 against both kinases , is a suitable chemical probe for these applications, offering a potency advantage over legacy compounds like amlexanox, which require supraphysiological concentrations (>10 µM) to achieve similar levels of dual inhibition [1]. This makes DMX-129 a more appropriate choice for dose-response studies seeking to establish on-target, pathway-specific effects without confounding cellular toxicity caused by high micromolar compound concentrations.

Oncogenic KRAS-Driven Cancer Models Where TBK1 Signaling is a Validated Dependency

TBK1 is a critical downstream effector in KRAS-mutant cancers, particularly non-small cell lung cancer (NSCLC), where its inhibition suppresses tumor cell survival . DMX-129, as a potent TBK1 inhibitor identified in the patent literature as part of a medicinal chemistry optimization campaign for anti-cancer agents, is a relevant tool compound for probing TBK1 addiction in these models. The chemical series specifically explores pyrimidine-based inhibitors for use in oncology, positioning DMX-129 as a candidate for initial in vitro target validation studies [1].

Chemical Probe Control Experiments to Rule Out Scaffold-Specific Artifacts

When using structurally divergent TBK1/IKKε inhibitors (e.g., amlexanox, BX795, or GSK8612) to uncover a phenotype, a critical control is to reproduce the effect with a chemically distinct tool compound. DMX-129's unique pyrimidine core, distinct from the amino-pyrimidine of MRT67307 and the stilbene of amlexanox , serves as an excellent orthogonal probe. A concordant biological response with DMX-129 and a structurally unrelated inhibitor strengthens the conclusion that the observed phenotype is truly mediated through IKKε/TBK1 engagement rather than an off-target effect of a single chemotype [1].

Precision Procurement for Reproducible Pharmacology in Academic and Biotech Core Facilities

Centralized compound management facilities and screening cores prioritize procurement of well-characterized, high-purity tool compounds with unambiguous identifiers to ensure experimental reproducibility across multiple user groups. DMX-129's defined chemical structure, CAS number (1623123-95-4), patent provenance, and commercial availability at ≥98% purity from authorized vendors satisfy these criteria, making it a viable candidate for inclusion in curated chemical probe libraries, provided the facility validates the compound's identity and purity upon receipt [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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